molecular formula C8H2F3NO3 B14163867 5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione

5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione

Cat. No.: B14163867
M. Wt: 217.10 g/mol
InChI Key: DJKIIMDSBZBIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by the presence of three fluorine atoms and a benzo[d][1,3]oxazine core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of trifluoromethyl-substituted anilines with phosgene or its derivatives, followed by cyclization to form the oxazine ring . The reaction is usually carried out in an inert atmosphere at room temperature or slightly elevated temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted oxazines, depending on the specific reagents and conditions used .

Scientific Research Applications

5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-1H-benzo[D][1,3]oxazine-2,4-dione
  • 7-(Trifluoromethyl)-1H-benzo[D][1,3]oxazine-2,4-dione
  • 4H-Benzo[D][1,3]oxazines

Uniqueness

5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione is unique due to the presence of three fluorine atoms, which significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C8H2F3NO3

Molecular Weight

217.10 g/mol

IUPAC Name

5,6,7-trifluoro-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H2F3NO3/c9-2-1-3-4(6(11)5(2)10)7(13)15-8(14)12-3/h1H,(H,12,14)

InChI Key

DJKIIMDSBZBIDM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)C(=O)OC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.